Polymyxin B3 sulfate
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Description
Polymyxin B3 sulfate is an individual fraction found in the antibiotic mixture polymyxin B sulfate. This compound is differentiated from its counterpart fractions by the presence of an octanoic fatty acid moiety. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.
Scientific Research Applications
Chemical Structure and Pharmacokinetics
Polymyxin B3 sulfate, structurally similar to polymyxin B, is an important focus of pharmacokinetic research. Recent studies have emphasized the significance of understanding its chemical properties and pharmacokinetics for optimal use. For example, a population pharmacokinetic study of colistin sulfate (chemically similar to polymyxin B3) in critically ill patients highlights its role in treating infections caused by carbapenem-resistant organisms (Chen & Li, 2022). Additionally, the pharmacokinetics and pharmacodynamics of polymyxins have seen significant advancements in the past decade, providing a foundation for scientifically-based dosing suggestions (Bergen et al., 2012).
Antibacterial Activity and Drug Delivery
The antibacterial activity of this compound, particularly against multidrug-resistant Gram-negative bacteria, is a critical area of research. Studies have explored various delivery methods to enhance its therapeutic properties. For instance, loading polymyxin B onto anionic mesoporous silica nanoparticles has been shown to retain antibacterial activity and enhance biocompatibility, suggesting a potential method to overcome toxicity issues (Gounani et al., 2018). Furthermore, research into the development of polymyxin B carried with sodium deoxycholate sulfate aimed to improve safety while preserving antimicrobial activity (Temboot et al., 2020).
Rescuing Last-Line Antibiotics
Polymyxins, including this compound, are considered last-line therapeutic options for treating multidrug-resistant infections. Research efforts have been focused on elucidating their chemical, microbiological, and toxicological properties to optimize clinical use. These include developing dosage regimens and novel lipopeptide derivatives to overcome existing limitations (Nang et al., 2021).
Optimizing Clinical Use
Efforts to optimize the clinical use of polymyxins, including this compound, involve addressing challenges related to dosing, product information, and susceptibility testing. The Prato Polymyxin Consensus outlined key objectives and strategies for safe and effective use, highlighting the need for international guidelines and more research (Nation et al., 2015).
Pharmacokinetics/Pharmacodynamics and Toxicity
The pharmacokinetics/pharmacodynamics and toxicity of this compound are areas of ongoing research, with studies aiming to understand the differences between various polymyxins and their impact on clinical outcomes. These studies are crucial for developing safer and more effective polymyxin-based therapies (Tran et al., 2016).
Properties
Molecular Formula |
C55H96N16O13 xH2O4S (lot specific) |
---|---|
Molecular Weight |
1189.45 g/mol (Free base) |
Origin of Product |
United States |
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